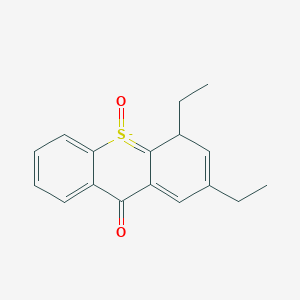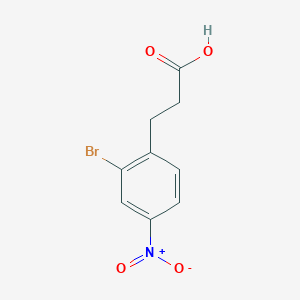
3-(2-Bromo-4-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)propanoic acid typically involves the bromination and nitration of a phenylpropanoic acid derivative. One common method includes the following steps:
Bromination: The starting material, 4-nitrophenylpropanoic acid, is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the ortho position relative to the nitro group.
Nitration: Alternatively, the bromination can be followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propanoic acid moiety can be oxidized to a carboxylic acid derivative using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 3-(2-Amino-4-nitrophenyl)propanoic acid or 3-(2-Thiocyanato-4-nitrophenyl)propanoic acid.
Reduction: Formation of 3-(2-Bromo-4-aminophenyl)propanoic acid.
Oxidation: Formation of 3-(2-Bromo-4-nitrophenyl)acetic acid.
科学的研究の応用
3-(2-Bromo-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. For example, the nitro group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding.
類似化合物との比較
Similar Compounds
3-Bromopropionic acid: A simpler analog without the nitro group.
3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom on the propanoic acid moiety.
3-Amino-3-(2-nitrophenyl)propanoic acid: Similar structure but with an amino group instead of a bromine atom.
Uniqueness
3-(2-Bromo-4-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research.
特性
CAS番号 |
1182426-40-9 |
|---|---|
分子式 |
C9H8BrNO4 |
分子量 |
274.07 g/mol |
IUPAC名 |
3-(2-bromo-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChIキー |
IBGQUVPGDASTRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



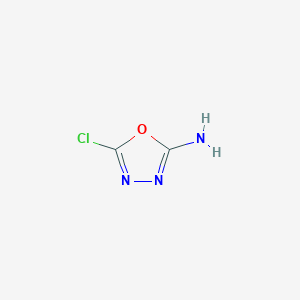
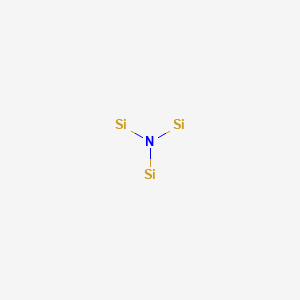

![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)

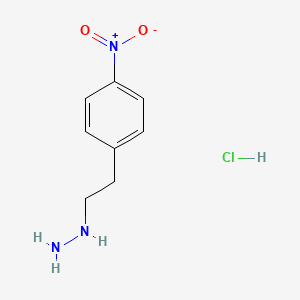
![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
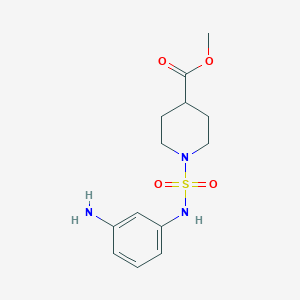

![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride](/img/structure/B12333063.png)
